N-Allyl-4-bromobenzamide
Overview
Description
N-Allyl-4-bromobenzamide: is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the para position and an allyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Allyl-4-bromobenzamide typically begins with 4-bromobenzoyl chloride and allylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Allyl-4-bromobenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation Reactions: The allyl group can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, room temperature to reflux conditions.
Oxidation: Potassium permanganate, osmium tetroxide, room temperature to elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature to elevated temperatures.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemistry: N-Allyl-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes for studying enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting specific receptors or enzymes.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-Allyl-4-bromobenzamide involves its interaction with specific molecular targets. The allyl group allows for potential covalent bonding with target proteins or enzymes, leading to inhibition or modulation of their activities. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
4-Bromobenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.
N-Allylbenzamide: Lacks the bromine atom, reducing its potential for halogen bonding.
N-Allyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interaction profiles.
Uniqueness: N-Allyl-4-bromobenzamide is unique due to the presence of both the allyl group and the bromine atom. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-prop-2-enylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUAIMGZRBRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367551 | |
Record name | N-ALLYL-4-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39887-27-9 | |
Record name | N-ALLYL-4-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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